molecular formula C16H13BrN2O2 B1440800 Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 1188035-40-6

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Cat. No. B1440800
M. Wt: 345.19 g/mol
InChI Key: BNHPWMDOHUTTNG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Novel Synthetic Methods

Research has focused on novel synthetic methods involving ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate or related compounds, demonstrating innovative approaches to complex molecular structures. For instance, a study by Zhu et al. (2012) presented a novel tandem annulation reaction for synthesizing ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate, showcasing the compound's utility in constructing intricate molecular frameworks Zhu, A., Ma, Z. M., Li, L., Wei, T., & Ge, Y. Q., (2012). Such methodologies highlight the compound's role in advancing synthetic organic chemistry.

Supramolecular Structures

The study of supramolecular structures, particularly hydrogen-bonded assemblies, has benefited from derivatives of ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate. Research by Portilla et al. (2007) on three substituted 4-pyrazolylbenzoates, related in structure to the compound of interest, explored hydrogen-bonded supramolecular structures in varying dimensions. This work underscores the potential of such compounds in designing new materials with specific physical properties Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C., (2007).

Antimicrobial Activity

The antimicrobial properties of compounds bearing the benzo[d]imidazol moiety, such as ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate, have been a subject of interest. Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their antibacterial and antifungal activities, revealing the therapeutic potential of such compounds Reddy, V. M., & Reddy, K. R., (2010). These studies contribute to the ongoing search for new antimicrobial agents.

Heterocyclic Compound Synthesis

The versatility of ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate extends to the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science. For example, Mohareb and Gamaan (2018) demonstrated the use of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in synthesizing various heterocyclic derivatives with notable antitumor activities, indicating the broad utility of this chemical framework in medicinal chemistry Mohareb, R., & Gamaan, M. S., (2018).

Future Directions

The development of new drugs that overcome AMR problems is necessary . In the past, drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

ethyl 4-(6-bromo-1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)15-18-13-8-7-12(17)9-14(13)19-15/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPWMDOHUTTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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